ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE
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Overview
Description
Reagents: Ethyl chloroformate, triethylamine
Conditions: Room temperature, inert atmosphere
Product: Ethyl 2-aminobenzamide
Step 3: Coupling with Hydroxyaniline
Reagents: 2-hydroxy-5-methylaniline, coupling agents like EDCI or DCC
Product: ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the quinazoline core, followed by the introduction of the ethyl ester group and the hydroxyaniline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Quinazoline Core
Reagents: Anthranilic acid, formamide
Conditions: Reflux in the presence of a catalyst such as polyphosphoric acid
Product: 2-aminobenzamide
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives
Reduction: Formation of 2-aminoquinazoline derivatives
Substitution: Formation of quinazoline-2-carboxylic acid derivatives
Scientific Research Applications
ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE involves its interaction with specific molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, while the quinazoline core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-HYDROXYANILINO)-2-QUINAZOLINECARBOXYLATE
- ETHYL 4-(2-METHOXYANILINO)-2-QUINAZOLINECARBOXYLATE
- ETHYL 4-(2-CHLOROANILINO)-2-QUINAZOLINECARBOXYLATE
Uniqueness
ETHYL 4-(2-HYDROXY-5-METHYLANILINO)-2-QUINAZOLINECARBOXYLATE is unique due to the presence of the hydroxy and methyl groups on the aniline moiety. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(2-hydroxy-5-methylanilino)quinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-18(23)17-19-13-7-5-4-6-12(13)16(21-17)20-14-10-11(2)8-9-15(14)22/h4-10,22H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFDJKJYKGWBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=C(C=CC(=C3)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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